Spectroscopic Characterization of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide
Spectroscopic Characterization of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: A Technical Guide
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing related benzoxazinone scaffolds. The interpretation of spectroscopic data is crucial for structural elucidation and purity assessment of novel chemical entities.
The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The specific substitution pattern of an amino group at the 8-position and a methyl group at the 6-position introduces distinct spectroscopic features that will be explored in detail. This guide will leverage data from closely related, characterized benzoxazinone derivatives to provide a robust and predictive analysis.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atomic numbering is fundamental for the correct assignment of spectroscopic signals.
Figure 1. Molecular structure of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with IUPAC numbering.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is expected to exhibit several characteristic absorption bands. The sample for IR analysis is typically prepared as a KBr pellet.[1]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3450-3300 | N-H (Amine) | Symmetric & Asymmetric Stretching | Medium-Strong |
| 3300-3100 | N-H (Amide) | Stretching | Medium |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium-Weak |
| 2980-2850 | C-H (Aliphatic) | Stretching | Medium-Weak |
| ~1680 | C=O (Lactam) | Stretching | Strong |
| 1620-1580 | C=C (Aromatic) | Stretching | Medium |
| 1600-1500 | N-H | Bending | Medium |
| 1250-1200 | C-O-C (Aryl Ether) | Asymmetric Stretching | Strong |
| 1100-1000 | C-N | Stretching | Medium |
Interpretation:
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N-H Stretching: The presence of both a primary amine (-NH₂) and a secondary amide (lactam N-H) will result in multiple bands in the high-frequency region. The amine group is expected to show two distinct bands corresponding to symmetric and asymmetric stretching vibrations. The amide N-H stretch will likely appear as a broader band.
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C=O Stretching: A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam ring.[2] The exact position can be influenced by hydrogen bonding.
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Aromatic Region: The C=C stretching vibrations of the benzene ring will appear in the 1620-1580 cm⁻¹ region.
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Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O and C-N stretching, and various bending vibrations, which are unique to the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are essential. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the chemical environment, number, and connectivity of the hydrogen atoms.
Figure 2. General workflow for acquiring and processing a ¹H NMR spectrum.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₅ | ~6.5 | s | - | 1H |
| H₇ | ~6.3 | s | - | 1H |
| -CH₂- (C₂) | ~4.5 | s | - | 2H |
| -NH₂ | ~5.0 | br s | - | 2H |
| -NH- (Lactam) | ~10.5 | br s | - | 1H |
| -CH₃ | ~2.2 | s | - | 3H |
Causality Behind Predicted Shifts:
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Aromatic Protons (H₅, H₇): The amino (-NH₂) and methyl (-CH₃) groups are ortho/para directing and activating, leading to an upfield shift of the aromatic protons compared to unsubstituted benzene (δ 7.34 ppm). The protons at positions 5 and 7 are expected to be singlets due to the lack of adjacent protons for coupling.
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Methylene Protons (H₂): The protons of the -CH₂- group at the 2-position are adjacent to an oxygen atom, which is deshielding, resulting in a downfield shift to around 4.5 ppm. These protons are expected to appear as a singlet.
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Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet around 5.0 ppm is a reasonable prediction.
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Amide Proton (-NH-): The lactam N-H proton is significantly deshielded due to the adjacent carbonyl group and its involvement in the delocalized system. It is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm.[4]
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups, around 2.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (C₃) | ~165 |
| C₈ₐ | ~140 |
| C₄ₐ | ~135 |
| C₈ | ~130 |
| C₆ | ~128 |
| C₅ | ~115 |
| C₇ | ~110 |
| -CH₂- (C₂) | ~68 |
| -CH₃ | ~20 |
Interpretation of Carbon Chemical Shifts:
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Carbonyl Carbon (C₃): The lactam carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 165 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to the heteroatoms (C₈ₐ and C₄ₐ) will be downfield. The carbons bearing the amino (C₈) and methyl (C₆) groups will also be shifted downfield relative to the unsubstituted positions. The remaining aromatic carbons (C₅ and C₇) will be found at more upfield positions.
-
Aliphatic Carbons: The methylene carbon (C₂) adjacent to the oxygen will be in the range of 60-70 ppm. The methyl carbon will be found in the typical aliphatic region, around 20 ppm.
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.[3]
General IR Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the IR spectrometer for analysis.[1]
Conclusion
The spectroscopic data presented in this guide provide a detailed and predictive framework for the characterization of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. The expected IR, ¹H NMR, and ¹³C NMR data are based on established principles of spectroscopy and data from closely related analogs. This information is invaluable for confirming the identity and purity of the synthesized compound, and for guiding further research and development efforts involving this important class of heterocyclic compounds.
References
- 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024).
-
TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. (2015). Semantic Scholar. [Link]
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Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ProQuest. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). National Center for Biotechnology Information. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
